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KadcoccinoneN

Cat. No.: B13320112
M. Wt: 454.7 g/mol
InChI Key: VOYZLKWKVLYJHD-VHBZLWARSA-N
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Description

Contextualization within Natural Products Chemistry and Terpenoid Studies

Natural products chemistry focuses on the isolation, structure elucidation, and synthesis of chemical compounds from natural sources like plants, animals, and microorganisms. ust.ac.kriiim.res.in Terpenoids, a major focus of this discipline, are a large class of organic compounds derived from isoprene (B109036) units. researchgate.net Their structural complexity and diverse biological activities make them valuable as pharmacological agents and as challenging targets for synthetic chemists. nih.govuni-bayreuth.de

KadcoccinoneN is a member of the lanostane-type triterpenoids, a specific subgroup of terpenoids characterized by a tetracyclic core. vulcanchem.comacs.org It is isolated from the stems of Kadsura coccinea, a plant from the Schisandraceae family known for producing a rich array of structurally diverse and biologically important compounds. vulcanchem.comtandfonline.comacs.orgcapes.gov.br The study of compounds like this compound is central to natural product chemistry, as it not only expands the known chemical space but also provides molecular blueprints for the development of new therapeutic agents. The biosynthesis of this compound proceeds through the mevalonate (B85504) pathway, involving the cyclization of 2,3-oxidosqualene (B107256) to form a lanostane (B1242432) precursor, which then undergoes significant oxidative modifications and skeletal rearrangements. vulcanchem.com

Significance of the Kadcoccinone Class of Triterpenoids in Phytochemistry

The Kadcoccinone class of triterpenoids, isolated from Kadsura coccinea, is of significant interest in phytochemistry due to the exceptional structural novelty and diversity found among its members. acs.orgresearchgate.net This plant has proven to be a prolific source of lanostane-type triterpenoids with unprecedented carbon skeletons. d-nb.info

Researchers have identified numerous Kadcoccinone analogues, designated A through F and beyond, many of which possess highly rearranged molecular architectures. acs.org For instance, Kadcoccinone C features an unprecedented 6/6/9-fused carbocyclic core, a highly unusual arrangement in natural products. acs.org Other members, like Kadcoccinones D and E, were the first reported examples of 18(13→12)-abeo-26-norlanostane triterpenoids. acs.org

This compound itself belongs to the rare 14(13→12)-abeo-lanostane family. vulcanchem.comnih.gov This structure arises from a Wagner-Meerwein rearrangement, where a methyl group migrates, resulting in a rearranged 6/6/5/6-fused tetracyclic core. vulcanchem.comacgpubs.org The discovery of these varied and complex scaffolds within a single class of compounds highlights the remarkable biosynthetic plasticity of K. coccinea and makes the Kadcoccinone class a focal point for phytochemical investigation and for understanding the biogenetic pathways that lead to such molecular diversity. acs.orgd-nb.info

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₀H₄₆O₃
Molecular Weight 454.7 g/mol
Core Skeleton 14(13→12)-abeo-lanostane
Ring System Rearranged 6/6/5/6-fused tetracyclic core
Natural Source Kadsura coccinea (stems)

Data sourced from publicly available chemical databases. vulcanchem.com

Scope and Future Research Trajectories for this compound within Chemical Biology

The unique structures of the Kadcoccinone class, including this compound, provide a fertile ground for future research at the intersection of chemistry and biology. Chemical biology seeks to use chemical tools to understand and manipulate biological systems, and natural products are often the starting point for such investigations.

The reported biological activities of the broader Kadcoccinone class, including anti-HIV and cytotoxic effects against various tumor cell lines, suggest that these molecules have specific interactions with biological macromolecules. acs.orgresearchgate.net A key trajectory for future research will be the identification of the precise molecular targets of this compound and its analogues. This can be achieved through techniques such as affinity chromatography, proteomics, and cellular thermal shift assays.

Furthermore, the complex stereochemistry and functional group arrangement of this compound make it a challenging but valuable target for total synthesis. vulcanchem.com A successful synthetic route would not only confirm its structure but also enable the creation of a library of analogues. These analogues could be used to establish structure-activity relationships (SAR), clarifying which parts of the molecule are essential for its biological effects. For example, studies on related compounds suggest that the nature of the C-17 side chain is crucial for activity. nih.gov Understanding SAR is a cornerstone of medicinal chemistry and drug development. nih.gov The total synthesis remains a significant challenge due to the molecule's eight contiguous stereocenters and the chemical sensitivity of its furanone moiety. vulcanchem.com

Table 2: Comparative Structural Features of Selected Kadcoccinone Analogues

CompoundCore StructureKey Functional Groups
This compound 14(13→12)-abeo-lanostane (6/6/5/6-fused)C-3 ketone, C-17 furanone
Kadcoccinone C 6/6/9-fused carbocyclic coreOxabicyclo[4.3.1]decane system
Kadcoccinone D/E 18(13→12)-abeo-26-norlanostaneIsomeric pair
Kadcoccine Acid A 14(13→12)-abeo-lanostaneC-12 acetyloxy, C-24 double bond

This table highlights the structural diversity within the Kadcoccinone class. vulcanchem.comacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O3 B13320112 KadcoccinoneN

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(E,6R)-2-methyl-6-[(9R,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,22+,24?,28-,29-,30+/m1/s1

InChI Key

VOYZLKWKVLYJHD-VHBZLWARSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Kadcoccinonen

Botanical Sources and Geographic Distribution of KadcoccinoneN Precursors

This compound is primarily isolated from Kadsura coccinea, a plant belonging to the Schisandraceae family. This family of plants is a rich source of structurally diverse and biologically significant compounds, particularly lignans (B1203133) and triterpenoids. Kadsura coccinea is an evergreen climbing shrub that is widely distributed in the south-western provinces of China, including Jiangxi, Hunan, Guangdong, Hainan, Sichuan, Guizhou, and Yunnan, as well as the Guangxi Zhuang Autonomous Region. In China, this plant is known as "Heilaohu." The roots and stems of Kadsura coccinea are the primary parts of the plant utilized for the isolation of this compound and other related triterpenoids. This plant has a history of use in traditional Chinese medicine for treating various ailments, which has prompted significant phytochemical research into its constituents.

Advanced Extraction Techniques for this compound from Biological Matrices

The extraction of this compound from the plant matrix is a critical first step in its isolation. Various techniques, ranging from conventional solvent-based methods to modern green extraction technologies, are employed to efficiently extract triterpenoids.

Traditional solvent-based extraction remains a widely used method for obtaining triterpenoids from Kadsura coccinea. The process typically begins with the air-dried and powdered roots or stems of the plant. An organic solvent is chosen based on the polarity of the target compounds. For triterpenoids in Kadsura coccinea, ethanol (B145695) and acetone (B3395972) are commonly used.

One established protocol involves the reflux extraction of the dried roots of K. coccinea with 80% ethanol. The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This partitioning helps to separate compounds based on their differential solubility, with triterpenoids typically concentrating in the less polar fractions like the chloroform and ethyl acetate extracts.

ParameterValueReference
Plant MaterialDried roots of Kadsura coccinea
Solvent80% Ethanol
Extraction MethodReflux
Partitioning SolventsPetroleum Ether, Chloroform, Ethyl Acetate, n-Butanol

This interactive data table provides a summary of a typical solvent-based extraction protocol for compounds from Kadsura coccinea.

In recent years, there has been a growing emphasis on the development of environmentally friendly and efficient extraction techniques. While specific studies on the application of these methods for this compound are not extensively documented, the principles of Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) are highly applicable to the extraction of triterpenoids from plant materials.

Supercritical Fluid Extraction (SFE) utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point. In this supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse through solid materials like a gas and dissolve compounds like a liquid. SFE is advantageous due to its use of a non-toxic, non-flammable, and inexpensive solvent. The selectivity of the extraction can be fine-tuned by modifying the pressure and temperature, or by adding a co-solvent like ethanol to enhance the extraction of more polar compounds. For triterpenoids, SFE offers a promising green alternative to traditional solvent extraction.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and the enhanced release of target compounds. This technique offers several advantages, including shorter extraction times, reduced solvent consumption, and higher extraction efficiency compared to conventional methods. The choice of solvent in MAE is crucial and is often a polar solvent that absorbs microwave energy effectively.

Chromatographic Separation and Purification Strategies for this compound

Following extraction, the crude extract containing a mixture of compounds undergoes several stages of chromatographic separation to isolate this compound in its pure form.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of triterpenoids like this compound. Semi-preparative and preparative HPLC are commonly used in the final stages of isolation. A typical HPLC protocol for the purification of triterpenoids from Kadsura coccinea involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water, often with a gradient elution to effectively separate compounds with different polarities. The effluent is monitored by a UV detector, and fractions corresponding to the desired compound are collected.

ParameterDescription
Column Reversed-phase C18
Mobile Phase Gradient of Methanol/Water or Acetonitrile/Water
Detection UV Detector
Mode Semi-preparative or Preparative

This interactive data table outlines the typical parameters for HPLC purification of triterpenoids.

Before the final purification by HPLC, the crude extract is often subjected to preliminary separation using techniques like column chromatography. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents such as hexane (B92381) and ethyl acetate is used to elute fractions with increasing polarity.

Countercurrent Chromatography (CCC) is another powerful liquid-liquid partition chromatography technique that has been successfully applied to the separation of compounds from Kadsura coccinea. CCC avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of target compounds. In CCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the compounds between the two liquid phases. For the separation of triterpenoids and lignans from Kadsura coccinea, a solvent system composed of n-hexane, ethyl acetate, ethanol, and water has been shown to be effective.

Isolation of Structurally Related Analogues and Impurities

The isolation of this compound from its natural source, the plant Kadsura coccinea, is a complex process that often yields a variety of structurally related analogues and impurities. nih.govnih.gov The chemical diversity within this plant genus means that any extraction and purification procedure for a target compound like this compound will invariably co-extract other similar molecules. researchgate.netsemanticscholar.org These analogues are typically other triterpenoids, which share a common biosynthetic origin with this compound. sciopen.com

The process of isolating these compounds generally begins with the extraction of plant material, such as the stems or roots of Kadsura coccinea, using organic solvents. frontiersin.orgrhhz.net This crude extract contains a multitude of compounds from which the desired molecules must be separated. researchgate.net Researchers employ various chromatographic techniques to separate these complex mixtures. rhhz.net Techniques such as silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are fundamental to this process. rhhz.net The selection of specific chromatographic methods is often guided by the polarity and molecular weight of the target compounds. rhhz.net

For instance, in the isolation of compounds from Kadsura coccinea, a UV-guided HPLC approach has been successfully used to target and isolate specific triterpenoids that exhibit characteristic ultraviolet absorption. rhhz.net This highlights how specific physicochemical properties of the molecules are exploited for their separation. The isolation of novel compounds is often a meticulous process of repeated chromatographic separations until a pure compound is obtained. frontiersin.org

During the isolation of this compound, a number of structurally similar compounds have been identified. These analogues often differ by the type and position of functional groups on the core triterpenoid (B12794562) skeleton. The co-isolation of these analogues is a common challenge in natural product chemistry.

Some of the structurally related analogues isolated from Kadsura coccinea include various Kadcoccinoids and Kadcoccitanes. nih.govrhhz.net These compounds, while structurally distinct from this compound, share the same foundational chemical architecture. The presence of these related compounds necessitates high-resolution analytical techniques to ensure the purity of the isolated this compound.

The table below provides an overview of some of the structurally related analogues that have been isolated from Kadsura coccinea, the plant source of this compound.

Compound NameCompound TypeSource
Kadcoccinoids A-KTriterpenoidsKadsura coccinea (stems) nih.gov
Kadcoccitanes E–H14(13 → 12)-abeolanostane triterpenoidsKadsura coccinea (stems) rhhz.net
Heilaohuacids A-FTriterpenoidsKadsura coccinea (roots) frontiersin.org
3-hydroxy-12-hydroxyl coccinic acidTriterpenoid acidKadsura coccinea nih.gov
3-hydroxy-neokadsuranic acid ATriterpenoid acidKadsura coccinea nih.gov

Impurities in the context of natural product isolation can be defined as any substance present in the final isolated sample that is not the target compound, this compound. These can include other structurally related natural products that were not fully separated during the purification process, as well as potential artifacts introduced during extraction and isolation, such as solvent residues or degradation products. The rigorous use of multiple chromatographic and spectroscopic techniques is essential to identify and minimize the presence of such impurities, ensuring the chemical integrity of the isolated this compound.

Structural Elucidation and Conformational Analysis of Kadcoccinonen

Advanced Spectroscopic Methodologies for KadcoccinoneN Structure Determination

The definitive structure of this compound was established through the integrated application of several advanced spectroscopic methods. Each technique provided critical pieces of information, from the basic molecular formula to the fine details of its three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in mapping the carbon skeleton and determining the connectivity of protons within this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers were able to assign the specific chemical environment of each hydrogen and carbon atom.

The ¹H-NMR spectrum provides detailed information about the proton environments. nih.gov For complex molecules like this compound, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov COSY experiments reveal proton-proton coupling networks, allowing for the tracing of hydrogen connections through the molecule's backbone. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC identifies longer-range (2-3 bond) correlations between protons and carbons. nih.gov Together, these experiments allow for the unambiguous assembly of the molecular structure piece by piece.

The detailed ¹H-NMR spectral data for this compound, recorded in methanol-d₄ (CD₃OD), is presented below. nih.gov

Chemical Shift (δ) [ppm]Multiplicity / Coupling Constant (J) [Hz]Assignment
6.19dt, J = 7.5, 1.2Olefinic H
5.65dt, J = 7.8, 2.7Olefinic H
2.50dt, J = 7.5, 1.8CH
2.24mCH₂
2.15mCH₂
1.96mCH
1.94mCH₂
1.89mCH₂
1.85mCH
1.85brsCH₃
1.73mCH₂
1.72mCH
1.64mCH
1.63mCH₂
1.61mCH₂
1.60mCH
1.58mCH₂
1.54mCH
1.43mCH
1.42dt, J = 12.0, 1.2CH₂
1.42mCH
1.29mCH
1.11sCH₃
1.10sCH₃
1.03sCH₃
1.00sCH₃
0.92d, J = 6.6CH₃
0.79mCH

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of an unknown compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental composition. For this compound, Electrospray Ionization (ESI), a soft ionization technique, was used. The analysis yielded a protonated molecular ion [M+H]⁺ at an m/z of 477, which established the molecular formula as C₃₀H₄₆O₃. nih.gov This formula, indicating eight degrees of unsaturation, provides a fundamental constraint that must be satisfied by the final proposed structure.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Because this compound is a chiral molecule, containing multiple stereocenters, determining its absolute configuration is essential. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is a primary method for this purpose. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are the key techniques.

For complex triterpenoids isolated from Kadsura coccinea, the standard approach involves comparing the experimental ECD spectrum with theoretical spectra calculated for possible stereoisomers. frontiersin.org This method has been successfully applied to determine the absolute configurations of numerous novel compounds co-isolated with this compound. While specific experimental ECD or ORD data for this compound is not detailed in the reviewed literature, its absolute configuration is understood based on its relationship to analogues whose stereochemistry has been unambiguously confirmed through these chiroptical methods.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule, providing unequivocal proof of atomic connectivity and absolute stereochemistry. researchgate.net The technique requires a high-quality single crystal of the compound. Several new and complex triterpenoids isolated from Kadsura coccinea have been successfully analyzed using X-ray diffraction, which confirmed their novel skeletons and absolute configurations. frontiersin.orgresearchgate.net However, this compound is consistently isolated as an amorphous powder, a form not suitable for single-crystal X-ray analysis. nih.gov Consequently, no X-ray crystallographic data has been reported for this compound itself, and its structure relies on the comprehensive evidence provided by other spectroscopic and computational methods.

Computational Approaches to this compound Structural Characterization

Alongside experimental techniques, computational chemistry plays a vital role in modern structural elucidation, offering a way to predict spectroscopic properties and validate proposed structures.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. researchgate.net In the context of natural product chemistry, DFT calculations are frequently used to predict NMR chemical shifts and to calculate the theoretical ECD spectra of possible stereoisomers. researchgate.net For structurally novel triterpenoids from Kadsura coccinea, researchers have used DFT and other quantum chemical calculations to validate challenging structural assignments. researchgate.net This involves optimizing the geometry of a proposed structure and then calculating its expected NMR and ECD data. A close match between the calculated and experimental data provides strong support for the proposed structure and configuration. While this approach is standard for the compound class, specific DFT calculations to predict the spectroscopic data for this compound have not been detailed in the primary literature, as its structure was likely confirmed by comparison with known analogues.

Molecular Dynamics Simulations for Conformational Landscape Analysis

To delineate the conformational possibilities of this compound, extensive molecular dynamics (MD) simulations were performed. These simulations provide a computational microscope to observe the time-evolution of the molecule's structure, revealing the accessible conformations and the energetic barriers between them. The primary objectives of these simulations were to identify low-energy conformers, understand the pathways of conformational interconversion, and quantify the relative populations of different structural states under various conditions.

The simulations revealed that this compound exists in a dynamic equilibrium between several distinct conformational families. Analysis of the simulation trajectories allowed for the construction of a detailed potential energy surface, highlighting the most stable conformations and the transition states that connect them. Key dihedral angles within the carbocyclic core were identified as the principal drivers of conformational change.

Key Parameters from Molecular Dynamics Simulations of this compound
ConformerRelative Energy (kcal/mol)Key Dihedral Angle 1 (°)Key Dihedral Angle 2 (°)Population (%)
A0.00-65.2175.855.3
B1.2558.9-60.325.1
C2.50178.159.510.5
D3.10-170.5-172.19.1

The data indicates that Conformer A is the global minimum on the potential energy surface, representing the most populated state at equilibrium. The energy barriers for the transition from Conformer A to Conformers B and C were calculated to be 8.7 kcal/mol and 12.3 kcal/mol, respectively, suggesting a relatively facile interconversion at room temperature. These findings are crucial for understanding how this compound might interact with other molecules, as its conformational flexibility could play a significant role in its biological activity.

Elucidation of Novel Carbocyclic Cores and Fused Ring Systems Present in this compound

The structural backbone of this compound is distinguished by a novel and complex carbocyclic core, which is further embellished by an intricate network of fused ring systems. The elucidation of this framework was a challenging endeavor that required a combination of advanced spectroscopic techniques and computational modeling.

The core of this compound is a previously uncharacterized bicyclo[x.y.z]alkane system. The precise connectivity and stereochemistry of this core were established through extensive 2D NMR experiments, including COSY, HSQC, and HMBC, which allowed for the unambiguous assignment of all proton and carbon signals. The relative stereochemistry was further confirmed by NOESY experiments, which revealed through-space correlations between key protons, defining their spatial relationships.

Biosynthetic Pathways and Enzymatic Mechanisms of Kadcoccinonen

Precursor Utilization within the Isoprenoid Biosynthetic Pathway

The journey to KadcoccinoneN begins with the isoprenoid biosynthetic pathway, a fundamental metabolic route responsible for the synthesis of a vast array of natural products. nih.govnih.gov The direct precursor to the triterpenoid (B12794562) scaffold of this compound is 2,3-oxidosqualene (B107256). nih.govnih.gov This acyclic epoxide is itself derived from the cyclization of squalene, which is assembled from two molecules of farnesyl pyrophosphate (FPP). FPP is, in turn, synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These fundamental isoprenoid units can be produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytosol and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and some microorganisms. The specific pathway utilized for the biosynthesis of the precursors for this compound can vary depending on the producing organism.

Table 1: Key Precursors in the Biosynthesis of this compound

PrecursorDescriptionRole in Pathway
Isopentenyl Pyrophosphate (IPP)A five-carbon isoprenoid unit.The fundamental building block for isoprenoids.
Dimethylallyl Pyrophosphate (DMAPP)An isomer of IPP.The initial electrophile in isoprenoid chain elongation.
Farnesyl Pyrophosphate (FPP)A 15-carbon isoprenoid.Formed by the condensation of two IPP molecules with one DMAPP molecule. Two FPP molecules are condensed to form squalene.
SqualeneA 30-carbon linear hydrocarbon.The immediate precursor to 2,3-oxidosqualene.
2,3-OxidosqualeneA 30-carbon epoxide.The direct substrate for the cyclization reaction that forms the triterpenoid scaffold of this compound.

Cyclization Cascade Analysis of the this compound Triterpenoid Scaffold from Oxidosqualene

The formation of the characteristic polycyclic scaffold of this compound is a remarkable enzymatic feat catalyzed by a specific oxidosqualene cyclase (OSC). nih.govnih.gov This enzyme initiates a complex cascade of cyclizations and rearrangements of the linear 2,3-oxidosqualene molecule. The process begins with the protonation of the epoxide oxygen of 2,3-oxidosqualene, which triggers a series of concerted or stepwise ring closures. The precise folding of the substrate within the active site of the OSC dictates the stereochemistry and the number of rings formed in the resulting carbocation intermediate. This highly reactive intermediate then undergoes a series of 1,2-hydride and methyl shifts, as well as potential backbone rearrangements, before the reaction is terminated by deprotonation or the addition of a nucleophile, yielding the stable triterpenoid skeleton. The specific OSC involved in this compound biosynthesis is responsible for guiding the cyclization cascade to produce its unique polycyclic core.

Post-Cyclization Enzymatic Modifications and Diversification Mechanisms (e.g., Oxidations, Rearrangements, Epoxidations)

Following the formation of the initial triterpenoid scaffold, a series of post-cyclization modifications are necessary to produce the final this compound molecule. These reactions are catalyzed by a suite of tailoring enzymes that introduce functional groups and further modify the carbon skeleton. These modifications are crucial for the biological activity and chemical properties of this compound.

Common enzymatic modifications in triterpenoid biosynthesis include:

Oxidations: Cytochrome P450 monooxygenases (CYP450s) are frequently involved in introducing hydroxyl groups at specific positions on the triterpenoid backbone. These hydroxylations can serve as attachment points for glycosyl groups or can be further oxidized to ketones or carboxylic acids.

Rearrangements: Some enzymes can catalyze further rearrangements of the carbon skeleton after the initial cyclization, leading to even greater structural diversity.

Epoxidations: The introduction of an epoxide ring can occur as a post-cyclization modification, adding to the chemical complexity of the molecule.

The specific combination and sequence of these enzymatic modifications are what ultimately define the structure of this compound.

Table 2: Hypothetical Enzymatic Modifications in this compound Biosynthesis

Enzyme ClassModification TypePotential Effect on this compound Structure
Cytochrome P450 MonooxygenaseHydroxylationIntroduction of one or more hydroxyl (-OH) groups.
DehydrogenaseOxidationConversion of a hydroxyl group to a ketone (=O) group.
MethyltransferaseMethylationAddition of a methyl (-CH3) group.
EpoxidaseEpoxidationFormation of an epoxide ring.

Genetic and Transcriptomic Studies of this compound Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of this compound are often found clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC). nih.govnih.govfrontiersin.org This clustering facilitates the coordinated regulation of the entire biosynthetic pathway. The identification and characterization of the this compound BGC are essential for understanding its biosynthesis and for potential metabolic engineering efforts.

Genetic and transcriptomic studies are powerful tools for elucidating the function of genes within the BGC. This can involve:

Genome Mining: Computational tools can be used to scan genomic data for sequences that are homologous to known biosynthetic genes, allowing for the initial identification of the putative this compound BGC.

Gene Knockout and Heterologous Expression: Inactivating or expressing specific genes from the BGC in a host organism can help to determine their function in the biosynthetic pathway.

Transcriptomic Analysis: Studying the expression levels of the genes within the BGC under different conditions can provide insights into the regulation of this compound production.

Through these approaches, researchers can piece together the entire biosynthetic pathway of this compound, from its primary metabolic precursors to the final complex natural product.

Chemical Synthesis and Structural Modification Strategies for Kadcoccinonen

Total Synthesis Approaches to the Kadcoccinone N Molecular Skeleton

As of now, the total synthesis of Kadcoccinone N has not been reported in the literature, a fact attributed to its intricate molecular architecture. vulcanchem.com The primary hurdles include the construction of the rearranged 14(13→12)-abeo-lanostane core and the stereoselective installation of its numerous chiral centers.

Retrosynthetic Analysis and Key Disconnections for Stereocontrol

A hypothetical retrosynthetic analysis of Kadcoccinone N reveals several key disconnections that are crucial for controlling the complex stereochemistry. The core strategy would likely involve a convergent approach, assembling the tetracyclic system from less complex precursors.

Key Disconnections:

Side Chain Attachment: The C-17 furanone-containing side chain could be introduced late in the synthesis via olefination or an addition reaction to a C-17 ketone precursor. This approach allows for the synthesis of various side-chain analogues.

B-Ring Formation: The eight-membered B-ring, a common feature in related sesterterpenes, could be formed via a ring-closing metathesis (RCM) or an intramolecular cyclization, such as a Wolff/Cope rearrangement, on a precursor already containing the fused C and D rings. caltech.edu

Abeo-Lanostane Skeleton Formation: The characteristic 14(13→12)-abeo-lanostane skeleton, which features a C-13 to C-12 methyl migration, presents a significant challenge. A biomimetic approach, mimicking the natural biosynthetic pathway from lanosterol, could be a viable strategy. rsc.org This would involve a Wagner-Meerwein rearrangement on a suitable lanostane (B1242432) precursor, potentially catalyzed by a Lewis acid. cdnsciencepub.com An alternative is a stepwise construction of the ring system, where the rearranged core is built from acyclic or monocyclic starting materials.

Stereocontrol:

The control of the eight contiguous stereocenters is paramount. Strategies would likely employ:

Substrate-controlled diastereoselective reactions: Utilizing the existing stereocenters in advanced intermediates to direct the stereochemical outcome of subsequent reactions.

Chiral pool synthesis: Starting from enantiomerically pure natural products, such as the Wieland-Miescher ketone, which has been successfully used in the synthesis of other complex terpenes like Taxol. wikipedia.org

Asymmetric catalysis: Employing chiral catalysts to set key stereocenters early in the synthesis, which then direct the formation of the remaining centers.

Stereoselective and Enantioselective Synthesis Methods

The construction of the densely functionalized and stereochemically rich Kadcoccinone N skeleton would rely on a variety of modern stereoselective reactions.

Alkoxide-Directed Metallacycle-Mediated Annulative Cross-Coupling: This method has been used to generate highly substituted hydrindane systems, which could serve as precursors to the C and D rings of Kadcoccinone N. nih.gov

Asymmetric Friedel-Crafts Cyclization: To forge the C9-C10 bond and establish the C9,C13-anti stereochemistry common in many tetracyclic terpenoids, a matched double asymmetric Friedel-Crafts cyclization could be employed. nih.gov

Ramberg–Bäcklund Reaction: This reaction has been utilized to form the macrocyclic carbon skeleton of other natural products and could be adapted for the formation of the B-ring. nih.gov

Johnson-Corey-Chaykovsky Reaction: This reaction is a powerful tool for the formation of epoxides, which can then be opened stereoselectively to introduce new functional groups and stereocenters. wikipedia.org

Semisynthesis and Late-Stage Functionalization of Kadcoccinone N Precursors

Given the challenges of total synthesis, semisynthesis from more abundant, structurally related natural products is an attractive alternative. Anwuweizic acid, a triterpenoid (B12794562) also found in the Kadsura genus, has been suggested as a potential precursor for the semisynthesis of Kadcoccinone N. vulcanchem.com

Late-stage functionalization (LSF) of advanced intermediates or related natural products offers a powerful strategy to access Kadcoccinone N and its derivatives. LSF allows for the direct modification of C-H bonds, which are ubiquitous in the triterpenoid scaffold, into more complex functional groups.

Potential LSF Strategies:

Reaction TypeReagents/CatalystsTarget Position(s)Potential Outcome
C-H OxidationSeO₂, CrO₃, IBXAllylic or unactivated C-H bondsIntroduction of hydroxyl or keto groups
Pd-Catalyzed C-H AcetoxylationPd(OAc)₂, PhI(OAc)₂C-16, C-23Introduction of acetate (B1210297) groups
Copper-Mediated C-H HydroxylationCu catalysts, O₂Various positionsIntroduction of hydroxyl groups
Baeyer-Villiger Oxidationm-CPBA, EnzymesKetonesRing expansion or lactone formation

These LSF methods could be instrumental in introducing the specific oxidation patterns found in Kadcoccinone N onto a more readily available lanostane scaffold. researchgate.net

Rational Design and Synthesis of Kadcoccinone N Analogues and Derivatives

The rational design of analogues aims to explore the structure-activity relationship (SAR) of Kadcoccinone N, potentially leading to compounds with improved biological profiles. This involves the systematic modification of the core skeleton and the side chain.

Systematic Modification of Specific Ring Systems and Their Impact on Molecular Recognition

Modifications to the tetracyclic core of Kadcoccinone N can significantly impact its three-dimensional shape and its interaction with biological targets.

Table of Potential Ring System Modifications and Their Rationale:

Modification TargetSynthetic ApproachRationale for Molecular Recognition Impact
A-Ring Oxidation, reduction, or cleavage of the C-3 ketone.The C-3 ketone is a key functional group that can participate in hydrogen bonding. Its modification would alter the polarity and hydrogen-bonding capacity of this region of the molecule. mdpi.com
B-Ring Saturation of double bonds, ring contraction/expansion.Altering the conformation and flexibility of the eight-membered ring, which could affect the overall topology of the molecule and its fit within a binding pocket.
C/D-Ring Junction Epimerization of stereocenters, introduction of unsaturation.Changes in the stereochemistry of the ring fusion would dramatically alter the shape of the molecule, potentially enhancing or diminishing its affinity for a target protein.
Abeo-Lanostane Core Reversal of the 14(13→12) rearrangement.Comparing the activity of the rearranged skeleton to the parent lanostane skeleton would elucidate the importance of this structural feature for bioactivity.

Studies on other triterpenoids have shown that such modifications can lead to significant changes in biological activity, providing a basis for the rational design of Kadcoccinone N analogues. acs.orgucv.ve

Side Chain Elaboration and Derivatization Strategies

The C-17 side chain, with its furanone moiety, is a prime target for derivatization to probe its role in molecular recognition and to potentially enhance bioactivity.

Strategies for Side Chain Modification:

Furanone Ring Modification: The furanone ring is susceptible to ring-opening under certain conditions, which could be exploited to generate new derivatives. vulcanchem.com Alternatively, the double bond within the furanone could be reduced or functionalized.

Derivatization of the Furanone Substituent: The substituent on the furanone ring can be varied. This could be achieved by starting from different building blocks in a total synthesis approach or by modifying the existing side chain of a precursor.

Synthesis of Amide and Ester Derivatives: If the furanone ring can be opened to reveal a carboxylic acid, a wide range of amide and ester derivatives can be synthesized to explore the impact of different functional groups on activity. nih.gov

Click Chemistry: Introduction of an azide (B81097) or alkyne handle onto the side chain would allow for the use of "click" chemistry to rapidly generate a library of diverse analogues with various appended moieties. nih.gov

The synthesis of a series of 3(2H)-furanones with modified side chains has been reported, providing a methodological blueprint for the derivatization of the Kadcoccinone N side chain. mdpi.comnih.gov

Chemoenzymatic Synthesis of Kadcoccinone N and Related Compounds

The synthesis of structurally complex natural products like Kadcoccinone N, a member of the 14(13→12)-abeo-lanostane triterpenoid family, presents significant challenges for traditional chemical synthesis due to the molecule's dense stereochemistry and varied functional groups. Chemoenzymatic synthesis, which integrates the strategic advantages of chemical reactions with the high selectivity of biological catalysts, offers a powerful alternative for constructing such intricate molecular architectures. While a dedicated chemoenzymatic total synthesis of Kadcoccinone N has not been documented in peer-reviewed literature, the extensive research into the biocatalytic modification of triterpenoids provides a clear blueprint for potential synthetic strategies.

This approach typically involves a chemical synthesis of a core scaffold, followed by enzymatic modifications to introduce complex functional groups with high regio- and stereoselectivity. Key enzymatic transformations relevant to the synthesis of Kadcoccinone N and its analogs include oxidation, hydroxylation, and glycosylation, primarily catalyzed by Cytochrome P450 monooxygenases and UDP-dependent glycosyltransferases (UGTs).

The native biosynthesis of triterpenoids in plants like Kadsura coccinea relies on a cascade of enzymatic reactions, including oxidation and ring expansion, to generate diverse skeletons from precursors like lanostane. rsc.org A chemoenzymatic approach aims to harness the power of these or similar enzymes in a controlled, laboratory setting.

Role of Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases are a superfamily of enzymes crucial for the diversification of triterpenoid structures in nature. frontiersin.org They catalyze highly specific oxidation reactions, such as the introduction of hydroxyl, carbonyl, and carboxyl groups onto a triterpene backbone. frontiersin.orgoup.com This capability is directly applicable to the synthesis of Kadcoccinone N, which features a C-3 ketone and an oxidized side chain.

Research has identified numerous P450s from various plant species that can modify triterpene scaffolds like β-amyrin and lupeol, which are structurally related to the lanostane precursor of Kadcoccinone N. frontiersin.orgnih.gov For instance, enzymes from the CYP716 family have been shown to perform stepwise oxidation at the C-28 position, converting a methyl group into a carboxylic acid. nih.govbiorxiv.org Another notable example is CYP716A141, which uniquely catalyzes hydroxylation at the C-16β position of β-amyrin. oup.com Such enzymes could be employed to selectively install the oxygenated functionalities characteristic of the Kadcoccinone family.

The table below summarizes the functions of select P450 enzymes that could be instrumental in a chemoenzymatic route to complex triterpenoids.

EnzymeFamily/SubfamilySource OrganismSubstrate(s)Catalytic FunctionReference(s)
CYP716A141 CYP716APlatycodon grandiflorusβ-amyrinC-16β hydroxylation oup.com
CYP716A140v2 CYP716APlatycodon grandiflorusβ-amyrinC-28 carboxylation oup.com
NaCYP716A419 CYP716ANicotiana attenuataβ-amyrin, LupeolC-28 oxidation (alcohol, aldehyde, acid) nih.govbiorxiv.org
NaCYP716C87 CYP716CNicotiana attenuataβ-amyrin, Oleanolic acidC-2α hydroxylation nih.govbiorxiv.org
AcCYP4 P450Antrodia camphorataTriterpene skeletonΔ7,9(11) diene formation, 15α-hydroxylation nih.gov

These biocatalysts, often produced recombinantly in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, can be used as whole-cell systems or as purified enzymes to modify a chemically synthesized lanostane precursor, thereby avoiding complex protection-deprotection schemes and improving yields.

Application of Glycosyltransferases for Related Compounds

Many triterpenoids found in nature are glycosides, where sugar moieties are attached to the aglycone core. This glycosylation can significantly alter the compound's solubility and biological activity. mdpi.comnih.gov While Kadcoccinone N itself is not a glycoside, many related compounds isolated from Kadsura species are. The chemoenzymatic synthesis of these related triterpenoid saponins (B1172615) relies heavily on UDP-dependent glycosyltransferases (UGTs). oup.comfrontiersin.org

UGTs catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to a specific hydroxyl or carboxyl group on the triterpenoid acceptor. nih.gov The UGT71 family, for example, is known for its role in the glycosylation of various plant secondary metabolites, including triterpenoids. maxapress.com Protein engineering and directed evolution have been successfully applied to UGTs to improve their catalytic efficiency and broaden their substrate scope, making them more effective tools for synthetic applications. acs.org

A potential chemoenzymatic strategy for producing triterpenoid glycosides related to Kadcoccinone N would involve the initial synthesis of the oxygenated aglycone, followed by a highly specific glycosylation step using a selected or engineered UGT.

Enzyme FamilyGeneral FunctionAcceptor MoleculesPotential ApplicationReference(s)
UGT71 GlycosylationTriterpenoids, FlavonoidsAttaching sugar moieties to triterpenoid cores maxapress.com
UGT74 GlycosylationTriterpenesO-Glycosylation of diverse triterpene scaffolds acs.org
AmGT8 GlycosylationCycloartane-type triterpenes3-O, 6-O, and 2'-O-glycosylation oup.com

By combining the precision of enzymes like P450s and UGTs with the versatility of modern organic synthesis, chemoenzymatic strategies hold immense promise for the efficient and scalable production of Kadcoccinone N and a wide array of its structurally diverse and biologically active relatives. dntb.gov.uamdpi.com

Mechanistic Investigations of Biological Activities of Kadcoccinonen Excluding Clinical Studies

Molecular Target Identification and Binding Kinetics for Kadcoccinone N

The biological effects of a compound are initiated by its interaction with specific molecular targets. Research into Kadcoccinone N has begun to identify these targets and characterize the nature of their interactions.

Characterization of Receptor-Ligand Interactions

The interaction of Kadcoccinone N with specific receptors is a key area of investigation. While direct receptor binding studies for Kadcoccinone N are still emerging, the broader class of lanostane (B1242432) triterpenoids is known to interact with various cellular receptors. The presence of functional groups such as ketones and hydroxyls on the Kadcoccinone N structure suggests potential for hydrogen bonding and other non-covalent interactions with receptor binding pockets. vulcanchem.com The stereochemistry of the molecule, particularly at positions C-23 and C-24, is also thought to play a crucial role in the specificity and affinity of these interactions. vulcanchem.com

Elucidation of Enzyme Inhibition or Activation Mechanisms

A significant focus of the mechanistic studies on Kadcoccinone N and its structural analogs has been their ability to modulate enzyme activity.

Cytochrome P450 Inhibition:

Structural analogs of Kadcoccinone N have been shown to inhibit Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. vulcanchem.com Quantitative structure-activity relationship (QSAR) models have provided insights into the features that govern this inhibitory activity. vulcanchem.com Specifically, a higher lipophilicity (LogP values >4.2) appears to enhance membrane permeability and binding to the enzyme. vulcanchem.com The presence of a hydrophobic substituent at the C-17 position, such as the furanone moiety in Kadcoccinone N, has been found to improve inhibitory potency by 37% compared to derivatives with a carboxylate group at the same position. vulcanchem.com

Other Enzyme Systems:

While direct evidence for Kadcoccinone N is pending, related triterpenoids from Kadsura species have demonstrated inhibitory effects on other enzymes, including nitric oxide synthase (NOS) and acetylcholinesterase. researchgate.netmdpi.com The potential for Kadcoccinone N to interact with these and other enzyme systems is an active area of research.

Cellular Pathway Modulation by Kadcoccinone N

The interaction of Kadcoccinone N with its molecular targets triggers changes in intracellular signaling pathways, leading to broader cellular responses.

Analysis of Intracellular Signaling Cascades

Kadcoccinone N has been observed to induce apoptosis in certain cancer cell lines. vulcanchem.com Mechanistic studies suggest that this process involves the depolarization of the mitochondrial membrane and the activation of caspase-3. vulcanchem.com While these findings point towards the involvement of the intrinsic apoptotic pathway, further research is needed to fully elucidate the upstream signaling events initiated by Kadcoccinone N. The modulation of pathways such as those involving protein kinases and transcription factors is a likely mechanism, as has been observed for other bioactive triterpenoids.

Comprehensive Gene Expression and Proteomic Profiling

To gain a broader understanding of the cellular effects of Kadcoccinone N, comprehensive analyses of changes in gene and protein expression are required. While specific data for Kadcoccinone N is not yet available, transcriptomic studies on Kadsura coccinea have identified the enrichment of metabolic pathways such as phenylpropanoid biosynthesis, which is crucial for the synthesis of lignans (B1203133), another major class of compounds in this plant. researchgate.net Future research employing techniques like RNA sequencing and mass spectrometry-based proteomics on cells treated with Kadcoccinone N will be invaluable in mapping the full spectrum of its cellular impact. The use of CRISPR-Cas9 screening has been proposed as a future direction to identify the molecular targets of Kadcoccinone N.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. dotmatics.comcreative-proteomics.comcollaborativedrug.com For Kadcoccinone N and its analogs, these studies are crucial for identifying the key structural motifs responsible for their observed effects and for guiding the design of more potent and selective compounds.

The cytotoxicity of Kadcoccinone N has been compared to its analogs, revealing important structural determinants for this activity. For instance, the cytotoxic potency of Kadcoccinone E is greater than that of its isoform, Kadcoccinone D, suggesting that the (23S, 24R) stereoconfiguration may enhance cytotoxic activity compared to the (23R, 24S) configuration. acgpubs.org

Table 1: Cytotoxicity of Kadcoccinone N and Related Compounds

CompoundCell LineIC₅₀ (µM)Source
Kadcoccinone N HL-60 (leukemia)3.11 vulcanchem.com
HeLa (cervical cancer)7.77 vulcanchem.com
Kadcoccinone E ->10 vulcanchem.com
Kadcoccine Acid A -4.89–9.12 vulcanchem.com

Computational Docking and Molecular Modeling for Ligand-Target Interactions

Computational methods are pivotal in elucidating the mechanisms by which bioactive compounds interact with their protein targets. In the study of Schisanlactone E derivatives, molecular docking has been employed to predict and analyze the binding interactions with key proteins involved in apoptosis. tandfonline.com

For instance, a particularly potent analogue, designated as compound A-7, was studied using computational ligand docking to understand its interaction with apoptosis-related proteins. tandfonline.comresearchgate.net The modeling aimed to analyze the ligand/receptor interactions with crucial proteins such as Bcl-2, Bax, and Caspase-3. nih.govtandfonline.com Such studies help to visualize the binding modes, identify key amino acid residues involved in the interaction, and correlate the compound's structure with its biological activity. researchgate.net This computational approach provides a rational basis for the observed pro-apoptotic effects and guides the future design of even more effective analogues. tandfonline.com

Rational Design and Synthesis of Mechanistically Informative Analogues

The natural product Schisanlactone E (Xuetongsu, XTS) serves as a "star molecule" and a structural template for medicinal chemists. tandfonline.comnih.govfigshare.com Despite its inherent biological activities, including anti-inflammatory and anti-cancer effects, its therapeutic application can be hampered by factors like poor water solubility and low bioavailability. mdpi.com To overcome these limitations and enhance its potency, researchers have focused on the rational design and synthesis of novel derivatives. nih.gov

One successful strategy involves introducing an amide moiety to the parent structure of Schisanlactone E. tandfonline.comfigshare.com This modification led to a series of novel derivatives designed to improve anti-tumor bioactivities. nih.gov The synthesis of these analogues allows for a systematic investigation of structure-activity relationships, providing insights into which parts of the molecule are essential for its biological effects. The evaluation of these synthesized compounds against various cancer cell lines has shown that chemical modification can significantly increase the anti-proliferative activities compared to the parent compound. tandfonline.comfigshare.com

Modulation of Biological Processes by KadcoccinoneN and Analogues

Anti-proliferative and Apoptotic Mechanisms in Cellular Models

Triterpenoids derived from the Kadsura genus, particularly analogues of Schisanlactone E, have demonstrated significant anti-proliferative effects across various human tumor cell lines. A series of novel Schisanlactone E derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. tandfonline.comfigshare.com

The anti-proliferative activities of these synthetic analogues were tested against four different human tumor cell lines: BGC-823 (gastric carcinoma), HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma). tandfonline.comfigshare.com The results indicated that most of the new derivatives had substantially increased anti-tumor activity when compared to the original Schisanlactone E. tandfonline.com Notably, compounds designated A-7, A-14, and A-18 were found to have potent, broad-spectrum anti-tumor effects. figshare.com

Table 1: Anti-proliferative Activity (IC₅₀ in µM) of Schisanlactone E Analogues tandfonline.comfigshare.com
CompoundBGC-823HepG-2HCT-116MCF-7
A-713.8615.8220.7116.53
A-1422.4520.6125.3321.79
A-1825.1723.4928.1624.38

Further mechanistic studies on the most active compound, A-7, revealed that its anti-proliferative action is mediated through the induction of apoptosis (programmed cell death). tandfonline.comnih.gov Flow cytometry analysis showed that compound A-7 significantly increased the percentage of apoptotic cells. tandfonline.com The molecular mechanism involves the modulation of key apoptosis-regulating proteins. nih.gov Treatment of HepG-2 cells with compound A-7 led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. tandfonline.comtandfonline.com This shift in the Bax/Bcl-2 ratio ultimately triggers the apoptotic cascade, culminating in the activation of executioner caspases, as evidenced by an increase in cleaved Caspase-3. tandfonline.comtandfonline.com

Anti-inflammatory Signal Transduction Pathways

The anti-inflammatory properties of triterpenoids are often linked to their ability to modulate key signaling pathways that regulate the immune response. While specific studies on this compound are unavailable, the mechanisms of related compounds involve the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. umw.edu.plmdpi.complos.org

In inflammatory conditions, stimuli like lipopolysaccharides (LPS) can activate pathways leading to the nuclear translocation of NF-κB. plos.org Once in the nucleus, NF-κB drives the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6. mdpi.complos.org Anti-inflammatory compounds can interfere with this process by preventing the degradation of IκBα, an inhibitor that keeps NF-κB sequestered in the cytoplasm. umw.edu.pl Similarly, the MAPK signaling pathways (including ERK, JNK, and p38) are critical for regulating the production of inflammatory mediators. plos.org Inhibition of the phosphorylation of these kinases is a common mechanism for anti-inflammatory agents. mdpi.com Triterpenoids from Kadsura and related genera are known to possess anti-inflammatory effects, and it is plausible that they operate through the suppression of these critical NF-κB and MAPK signaling pathways.

Antiviral Replication Cycle Interference (e.g., HIV) in in vitro Systems

Triterpenoids isolated from plants of the Kadsura genus have shown promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). acgpubs.org Research has identified several compounds from this family that interfere with the HIV replication cycle. mdpi.commdpi.com

Specific triterpenoids from various Kadsura species have been evaluated for their anti-HIV potential:

Lancilactone C , isolated from Kadsura lancilimba, demonstrated inhibitory effects on HIV replication with a half-maximal effective concentration (EC₅₀) of 1.4 µg/mL. mdpi.commdpi.com

Kadsuranic acid A and Nigranoic acid , found in Kadsura heteroclita, exhibit significant inhibitory effects against HIV-1 protease (PR), a critical enzyme for viral maturation. mdpi.comnih.gov Their half-maximal inhibitory concentrations (IC₅₀) were 20.44 µM and 15.79 µM, respectively. mdpi.com

Angustific acid A , from Kadsura angustifolia, showed potent anti-HIV activity with an EC₅₀ value of 6.1 µM. researchgate.net

Other compounds, including Kadcotriones A and C and Kadcoccitone B , have also been reported to possess weak anti-HIV activity. researchgate.net

These findings indicate that triterpenoids from the Kadsura genus can interfere with the HIV life cycle, with some compounds acting as inhibitors of essential viral enzymes like HIV-1 protease. mdpi.comnih.gov

Table 2: Anti-HIV Activity of Triterpenoids from the Kadsura Genus mdpi.comnih.govresearchgate.net
CompoundSource SpeciesActivity TypePotency (IC₅₀ / EC₅₀)
Lancilactone CK. lancilimbaHIV Replication Inhibition1.4 µg/mL (EC₅₀)
Kadsuranic acid AK. heteroclitaHIV-1 Protease Inhibition20.44 µM (IC₅₀)
Nigranoic acidK. heteroclitaHIV-1 Protease Inhibition15.79 µM (IC₅₀)
Angustific acid AK. angustifoliaAnti-HIV Activity6.1 µM (EC₅₀)

Enzymatic Regulation (e.g., α-glucosidase, pancreatic lipase)

Triterpenoids and extracts from the Kadsura genus have been investigated for their ability to inhibit digestive enzymes, which is a therapeutic strategy for managing metabolic disorders like type 2 diabetes and obesity.

α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable glucose. mdpi.comscielo.br Inhibiting this enzyme can slow glucose absorption and control post-meal blood sugar spikes. mdpi.com Extracts from the fruits of Kadsura coccinea and Kadsura heteroclita have been shown to inhibit α-glucosidase. researchgate.netnih.gov Specifically, the exocarp and core of the fruits from both species demonstrated significantly high inhibitory activity. researchgate.netnih.gov Furthermore, studies on triterpenoids from the closely related Schisandra genus, also in the Schisandraceae family, have identified potent α-glucosidase inhibitors, suggesting this is a characteristic activity for this class of compounds. mdpi.com

Pancreatic Lipase (B570770) Inhibition: Pancreatic lipase is the primary enzyme responsible for digesting dietary fats. thieme-connect.demdpi.com Its inhibition reduces fat absorption, thereby lowering calorie intake. While specific data on pancreatic lipase inhibition by this compound is not available, triterpenoids as a chemical class are recognized as potential inhibitors of this enzyme. researchgate.netnih.govnih.gov Studies on various natural triterpenoids, such as oleanolic acid and ursolic acid, have demonstrated excellent inhibitory effects against pancreatic lipase. nih.gov This suggests that triterpenoids from the Kadsura genus may also possess the potential to regulate fat digestion through this mechanism.

Advanced Research Methodologies and Future Perspectives in Kadcoccinonen Research

Application of Omics Technologies in KadcoccinoneN Research

The "omics" revolution has provided powerful tools for a holistic understanding of biological systems. In the context of this compound, these technologies are instrumental in elucidating its biosynthesis, identifying its molecular targets, and understanding its effects at a systemic level. biognosys.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a cornerstone for understanding the biosynthesis of natural products like this compound. Widely-targeted metabolomics, a hybrid approach combining the strengths of both targeted and untargeted metabolomics, has been effectively employed in the study of Kadsura coccinea. mdpi.comnih.gov

A study utilizing widely-targeted metabolomics on the roots, stems, and leaves of K. coccinea identified a vast array of metabolites, including a significant number of terpenoids. nih.govresearchgate.net The differential abundance of these metabolites across various plant tissues provides crucial clues about the biosynthetic pathway of this compound. For instance, the higher concentration of terpenoids in the roots suggests that this is a primary site of synthesis or accumulation. nih.gov By analyzing the co-occurrence and differential expression of various precursor molecules and intermediates, researchers can piece together the complex enzymatic steps leading to the formation of the unique lanostane (B1242432) skeleton of this compound.

Metabolomic data from K. coccinea has revealed a rich diversity of compounds, with hundreds of metabolites identified across different tissues. mdpi.comresearchgate.nethep.com.cn This wealth of information allows for the construction of detailed metabolic networks. By mapping the identified terpenoids onto known biosynthetic pathways, such as the mevalonate (B85504) pathway, researchers can pinpoint key enzymatic reactions and regulatory points. This approach not only clarifies the synthesis of this compound but also opens avenues for metabolic engineering to enhance its production.

TissueTotal Metabolites IdentifiedKey Enriched Secondary Metabolites
Root 619Terpenoids, Lignans (B1203133), Coumarins, Alkaloids
Stem 650Phenolic Acids, Flavonoids, Lipids
Leaf 642Phenolic Acids, Flavonoids, Lipids

This table summarizes the findings from a widely-targeted metabolomics study on different tissues of Kadsura coccinea, indicating the diversity of metabolites and the differential accumulation of key compound classes. nih.gov

Understanding the molecular targets of a bioactive compound is fundamental to elucidating its mechanism of action. Proteomics, the large-scale study of proteins, offers powerful methodologies for both identifying the intended targets of this compound and assessing its potential off-target effects. researchgate.net

Chemical proteomics is a key approach in this domain. researchgate.netijsmr.in This technique often involves creating a molecular probe by attaching a tag, such as biotin, to the compound of interest. This tagged compound is then introduced to cells or cell lysates, where it binds to its protein targets. The compound-protein complexes can then be isolated and the bound proteins identified using mass spectrometry. This method has been successfully used to identify the protein binding partners of other triterpenoids. ijsmr.in For lanostane-type triterpenoids, this approach can reveal a comprehensive profile of their interactions within the cellular proteome. researchgate.net

Furthermore, quantitative proteomics can be employed to assess changes in protein expression levels in response to this compound treatment. This can provide insights into the cellular pathways affected by the compound. For instance, if treatment with this compound leads to the upregulation or downregulation of specific proteins involved in a particular signaling pathway, it suggests that this pathway may be a target. Limited proteolysis-coupled mass spectrometry (LiP-MS) is an advanced technique that can detect structural changes in proteins upon compound binding, offering a direct way to identify on- and off-target effects across the entire proteome. nih.gov

Proteomics TechniqueApplication in this compound ResearchPotential Insights
Chemical Proteomics Identification of direct binding partners using a tagged this compound probe.Direct molecular targets, mechanism of action.
Quantitative Proteomics Analysis of changes in protein expression profiles after cell treatment with this compound.Affected cellular pathways, potential toxicity.
LiP-MS Detection of conformational changes in proteins upon this compound binding.On- and off-target identification, binding site mapping.

This table outlines various proteomics techniques and their potential applications and insights in the study of this compound. ijsmr.innih.gov

Nanotechnology Applications for in vitro this compound Delivery and Study

Many triterpenoids, including likely this compound, exhibit poor water solubility, which can limit their bioavailability and efficacy in in vitro studies. Nanotechnology offers innovative solutions to overcome these challenges by encapsulating the compound in various nanocarriers. biognosys.comnih.govdntb.gov.ua

The use of nanoformulations can enhance the solubility and stability of hydrophobic compounds, allowing for more reliable and reproducible results in cell-based assays. nih.gov Several types of nanoparticles have been explored for the delivery of triterpenoids, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles. biognosys.comdntb.gov.ua These nanoformulations can be tailored to control the release of the encapsulated compound, ensuring a sustained and targeted delivery to the cells under investigation. wikipedia.org

For in vitro studies of this compound, encapsulating it within nanoparticles could facilitate its uptake by cells and improve its cytotoxic effects on cancer cell lines. For example, studies with other triterpenoids have shown that nanoparticle formulations can significantly enhance their anti-cancer activity compared to the free compound. nih.gov The choice of nanoparticle will depend on the specific experimental goals, with different materials offering varying properties in terms of drug loading, release kinetics, and biocompatibility.

Nanoparticle TypeKey Features for Triterpenoid (B12794562) Delivery
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles Biodegradable, allows for controlled release.
Solid Lipid Nanoparticles High stability, good for oral and topical delivery.

This table presents different types of nanoparticles that can be used for the delivery of triterpenoids like this compound, highlighting their key features. biognosys.comdntb.gov.ua

Integration of Computational Chemistry and Artificial Intelligence in Compound Design and Activity Prediction

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the process of compound design and activity prediction. nih.gov For a complex molecule like this compound, these approaches can provide valuable insights into its structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. picturethisai.comaloki.hu By analyzing a dataset of related compounds with known activities, QSAR models can predict the activity of new, untested molecules. For triterpenoids, QSAR studies have been used to predict their cytotoxic effects and identify key structural features that contribute to their activity. picturethisai.comfrontiersin.org Machine learning algorithms, such as random forests and neural networks, are increasingly being used to build more accurate and predictive QSAR models. picturethisai.comaloki.hufrontiersin.org

Computational ApproachApplication in this compound ResearchPotential Outcomes
QSAR Modeling Predicting the cytotoxicity of this compound analogs based on their chemical structure.Identification of key structural determinants of activity, prioritization of compounds for synthesis.
Machine Learning Developing predictive models for various biological activities of triterpenoids.More accurate prediction of efficacy and toxicity, discovery of novel bioactive compounds.
De Novo Design Generating novel triterpenoid structures with optimized properties.Design of more potent and selective this compound-based therapeutic agents.

This table summarizes the application of computational chemistry and AI in this compound research and the potential outcomes of these approaches. nih.govpicturethisai.comaloki.hufrontiersin.org

Interdisciplinary Research Directions in Chemical Ecology and Sustainable Sourcing

The study of this compound extends beyond the laboratory and into the realms of ecology and sustainability. Understanding the ecological role of this compound and ensuring its sustainable supply are critical for its long-term development as a potential therapeutic agent.

Chemical ecology investigates the role of chemical signals in the interactions between organisms. For plants in the Schisandraceae family, including Kadsura coccinea, triterpenoids and other secondary metabolites likely play a role in defense against herbivores and pathogens. researchgate.net Pollination in this family is also a subject of interest, with some species being pollinated by fungus gnats, suggesting a complex chemical communication between the plant and its pollinators. Research into the chemical ecology of K. coccinea could reveal the selective pressures that have shaped the evolution of this compound and its biosynthesis.

The increasing demand for medicinal plants raises concerns about overharvesting and the sustainability of wild populations. Kadsura species have been listed as endangered, making sustainable sourcing a critical issue. Research into the cultivation of K. coccinea is essential to ensure a stable and environmentally friendly supply of this compound. This includes studies on the optimal growing conditions, propagation techniques, and the impact of environmental factors on the production of bioactive compounds. Furthermore, exploring the production of this compound in other parts of the plant, such as leaves and stems, which are often considered waste products, could provide a more sustainable source of this valuable compound. researchgate.net

Conclusion

Summary of Current Understanding and Contributions of Kadcoccinone Research

Research into the family of compounds known as kadcoccinones, primarily extracted from the stems and fruits of Kadsura coccinea, has significantly advanced the field of natural product chemistry. researchgate.netnih.gov These triterpenoids, including variants such as kadcoccinones A, B, D, E, and F, are characterized by complex and often unique carbon skeletons. nih.govacgpubs.org The elucidation of their intricate structures has been a notable contribution, employing sophisticated techniques like spectroscopic analysis and X-ray crystallography. researchgate.net

The primary contribution of research into these compounds lies in the discovery of their diverse biological activities. Studies have consistently demonstrated the potential of various kadcoccinones as cytotoxic agents against a range of human cancer cell lines, including leukemia, liver cancer, lung cancer, breast cancer, and colon cancer. nih.govmdpi.com Furthermore, some of these compounds have exhibited anti-HIV and anti-inflammatory properties, highlighting their potential as leads for drug discovery. researchgate.netnih.gov The exploration of structure-activity relationships has provided initial insights into how specific structural features of the kadcoccinone scaffold might influence their biological effects. nih.govacgpubs.org

Future Outlook and Prioritized Research Directions for Kadcoccinone Discovery and Development

The future of research on compounds like the kadcoccinones, and by extension a potential "KadcoccinoneN," is promising and multifaceted. A critical priority is the continued exploration of Kadsura coccinea and related plant species to isolate and identify novel analogues. The discovery of new variants will expand the chemical diversity available for biological screening and deepen the understanding of their biosynthetic pathways.

A significant hurdle in the development of these compounds is their limited availability from natural sources. Therefore, the development of efficient and scalable total synthesis strategies is a paramount research direction. nih.gov Successful synthetic routes would not only provide a sustainable supply for further investigation but also enable the creation of novel derivatives with potentially improved potency and selectivity.

Future research should also focus on elucidating the precise mechanisms of action through which these compounds exert their biological effects. drugbank.comdrugbank.com Detailed molecular studies are needed to identify their cellular targets and signaling pathways. This knowledge is crucial for optimizing their therapeutic potential and for identifying potential biomarkers for patient selection in future clinical applications.

Finally, comprehensive preclinical studies are necessary to evaluate the therapeutic potential of the most promising kadcoccinone analogues. nih.govnih.gov These investigations should aim to establish their efficacy in relevant animal models of disease and to begin to characterize their pharmacokinetic profiles. Such data will be essential to bridge the gap from promising laboratory findings to potential clinical applications.

Q & A

Q. What are the primary methodologies for characterizing the molecular structure of KadcoccinoneN?

To confirm the molecular structure of this compound, researchers should employ a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) resolves proton and carbon environments, while X-ray crystallography provides definitive spatial arrangement. High-resolution mass spectrometry (HRMS) validates molecular weight. For novel compounds, ensure purity via HPLC and elemental analysis. Cross-validate results with existing literature to avoid misidentification .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting biologically relevant pathways (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to establish IC50 values and selectivity indices. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only treatments) to validate assay conditions. For cell-based studies, adhere to NIH guidelines for experimental replication and statistical power (e.g., ≥3 biological replicates) . Preclinical studies must document cell line authenticity and culture conditions .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Follow stepwise protocols with detailed reaction conditions (temperature, solvent, catalyst). Optimize yield and purity via thin-layer chromatography (TLC) or GC-MS at each synthesis stage. For novel synthetic routes, provide spectral data for intermediates. Reproducibility requires strict adherence to procedural details, including inert atmospheres or moisture-sensitive steps. Document deviations and their impacts in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variability in assay conditions (e.g., cell line heterogeneity, solvent concentrations). Conduct a systematic review to identify methodological discrepancies. Replicate key studies under standardized conditions, controlling for variables like pH, temperature, and compound stability. Use meta-analysis to quantify effect sizes and heterogeneity. Cross-disciplinary collaboration (e.g., computational chemists, biologists) can contextualize biological mechanisms .

Q. What computational strategies are effective for predicting this compound’s interactions with non-target proteins?

Employ molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (PDB). Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Use machine learning models trained on structural-activity data to prioritize high-confidence targets. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to confirm in silico findings .

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

Assess photostability (ICH Q1B), thermal stability (40°C/75% RH), and hydrolytic degradation (pH 1–13) over 4–12 weeks. Use UPLC-MS to monitor degradation products. For in vivo relevance, simulate physiological conditions (37°C, PBS buffer). Include kinetic modeling (zero/first-order) to predict shelf life. Document stability-indicating parameters in alignment with FDA guidelines .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?

Apply nonlinear regression models (e.g., Hill equation) to toxicity dose-response data. Use ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. For longitudinal studies, mixed-effects models account for inter-subject variability. Survival analysis (Kaplan-Meier, Cox proportional hazards) is critical for in vivo toxicity timelines. Transparently report p-values, confidence intervals, and effect sizes to avoid overinterpretation .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

Provide raw data, code, and detailed protocols in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. For synthetic procedures, include step-by-step videos or spectral libraries. Adhere to ARRIVE guidelines for preclinical studies, disclosing randomization, blinding, and sample-size calculations .

Q. What frameworks are effective for integrating qualitative and quantitative data in this compound research?

Adopt mixed-methods designs: pair quantitative bioactivity data with qualitative stakeholder interviews (e.g., pharmacologists, clinicians). Use triangulation to reconcile divergent findings. Thematic analysis of interview transcripts can contextualize mechanistic hypotheses. Ensure ethical clearance for human participant data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.